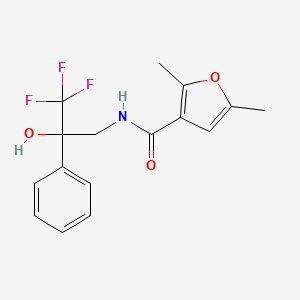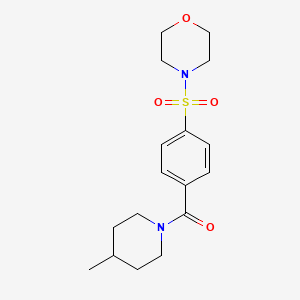
(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Overview
Description
(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic compound known for its multifaceted applications in various fields such as chemistry, biology, and medicine. This compound, characterized by its unique chemical structure, has drawn significant interest due to its potential therapeutic properties and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multiple steps:
Initial Reactants: The process begins with 4-morpholinobenzenesulfonyl chloride and 4-methylpiperidine.
Reaction Conditions: The initial step involves the reaction of 4-morpholinobenzenesulfonyl chloride with 4-methylpiperidine in an aprotic solvent like dichloromethane. The reaction mixture is maintained at a controlled temperature, typically around 0°C to 5°C to avoid any side reactions.
Formation of Intermediate: The intermediate is then reacted with a carbonylating agent, such as oxalyl chloride, to introduce the methanone moiety.
Industrial Production Methods: On an industrial scale, the production might involve:
Continuous Flow Synthesis: This method allows for the controlled addition of reactants, maintaining optimal temperature and pressure conditions, thus enhancing yield and purity.
Catalysis: Using specific catalysts can streamline the reaction process and reduce production costs, making it more viable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: (4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo several types of reactions, including:
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Substitution Reactions: The presence of both piperidine and morpholine rings allows for a variety of substitution reactions, which can be exploited to modify its properties for different applications.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction.
Substitution Reagents: Including halogenating agents and nucleophiles.
Major Products: The reactions typically yield derivatives with enhanced or specific properties, such as increased solubility or altered pharmacokinetics, depending on the desired application.
Chemistry:
Used as a building block in organic synthesis.
Studied for its potential use in catalysis.
Biology and Medicine:
Explored for its potential as a therapeutic agent due to its interaction with specific biological targets.
Investigated for its use in drug delivery systems, owing to its structural compatibility with various drugs.
Industry:
Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Employed in the production of advanced materials due to its unique chemical properties.
Mechanism of Action
The compound operates through several mechanisms depending on its application:
Biological Targets: It can interact with enzyme systems, potentially inhibiting or activating specific pathways.
Pathways Involved: In pharmacological contexts, it may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
When compared with similar compounds like (4-Methylpiperidin-1-yl)(4-(methanesulfonyl)phenyl)methanone or (4-Morpholinophenyl)methanone derivatives, (4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone stands out due to its dual ring structure. This gives it a unique set of chemical properties and reactivity profiles, enhancing its versatility in different scientific and industrial contexts.
Similar Compounds:
(4-Methylpiperidin-1-yl)(4-(methanesulfonyl)phenyl)methanone
(4-Morpholinophenyl)methanone derivatives
There you have it! A thorough dive into this compound, covering its synthesis, reactivity, applications, mechanisms, and comparisons. Hope this sparks some inspiration or satisfies your curiosity!
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-6-8-18(9-7-14)17(20)15-2-4-16(5-3-15)24(21,22)19-10-12-23-13-11-19/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVJAMRMQRBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332838 | |
| Record name | (4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326007-59-4 | |
| Record name | (4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


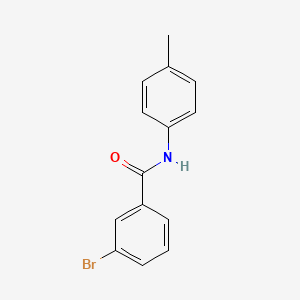
![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)
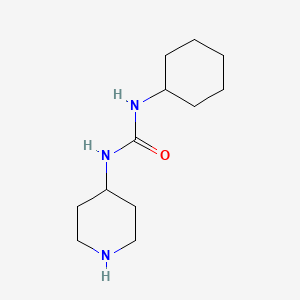
![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)
![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)
![3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2972971.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)


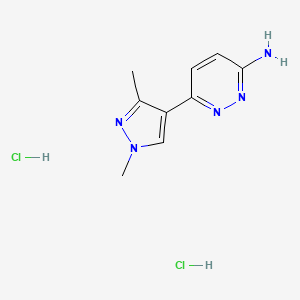
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

